

"Methyl 2,4-dioxo-4-phenylbutanoate" IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 2,4-dioxo-4-phenylbutanoate**

Cat. No.: **B1296672**

[Get Quote](#)

An In-depth Technical Guide to **Methyl 2,4-dioxo-4-phenylbutanoate** for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 2,4-dioxo-4-phenylbutanoate**, a versatile intermediate compound with significant applications in organic synthesis and pharmaceutical development. This document details its chemical properties, synthesis protocols, and its role as a key building block in the creation of complex molecules and therapeutic agents.

Nomenclature and Identification

The systematic IUPAC name for this compound is **Methyl 2,4-dioxo-4-phenylbutanoate**.^[1] This name accurately reflects the presence of two carbonyl groups at positions 2 and 4 of the butanoate chain, with a phenyl substituent at the fourth carbon.^[1] The compound is widely recognized by its Chemical Abstracts Service (CAS) number: 20577-73-5.^{[1][2][3]}

Several synonyms are used in literature and chemical databases, including:

- Methyl benzoylpyruvate^[1]
- Methyl 2,4-dioxo-4-phenylbutyrate^[1]
- Methyl 4-phenyl-2,4-dioxobutanoate^[1]

- alpha,gamma-Dioxobenzenebutanoic acid methyl ester[3]
- 2,4-diketo-4-phenyl-butyric acid methyl ester[3]

Physicochemical Properties

Methyl 2,4-dioxo-4-phenylbutanoate is a pale yellow crystalline solid.[2] Its key quantitative properties are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₀ O ₄	[2][4][5]
Molecular Weight	206.20 g/mol	[2][4]
CAS Number	20577-73-5	[1][2][3]
Melting Point	58-64 °C	[2][3]
Boiling Point	335.6 °C (at 760 mmHg)	[3][4]
Appearance	Pale yellow crystals	[2]
Purity	≥97% (HPLC)	[2]
Density	1.205 g/cm ³	[3]
Flash Point	149 °C	[3]
pKa	5.95 ± 0.23	[3]
XLogP3	1.0015	[3]
Storage	0-8°C, dry, sealed	[2][4]

Synthesis Protocols

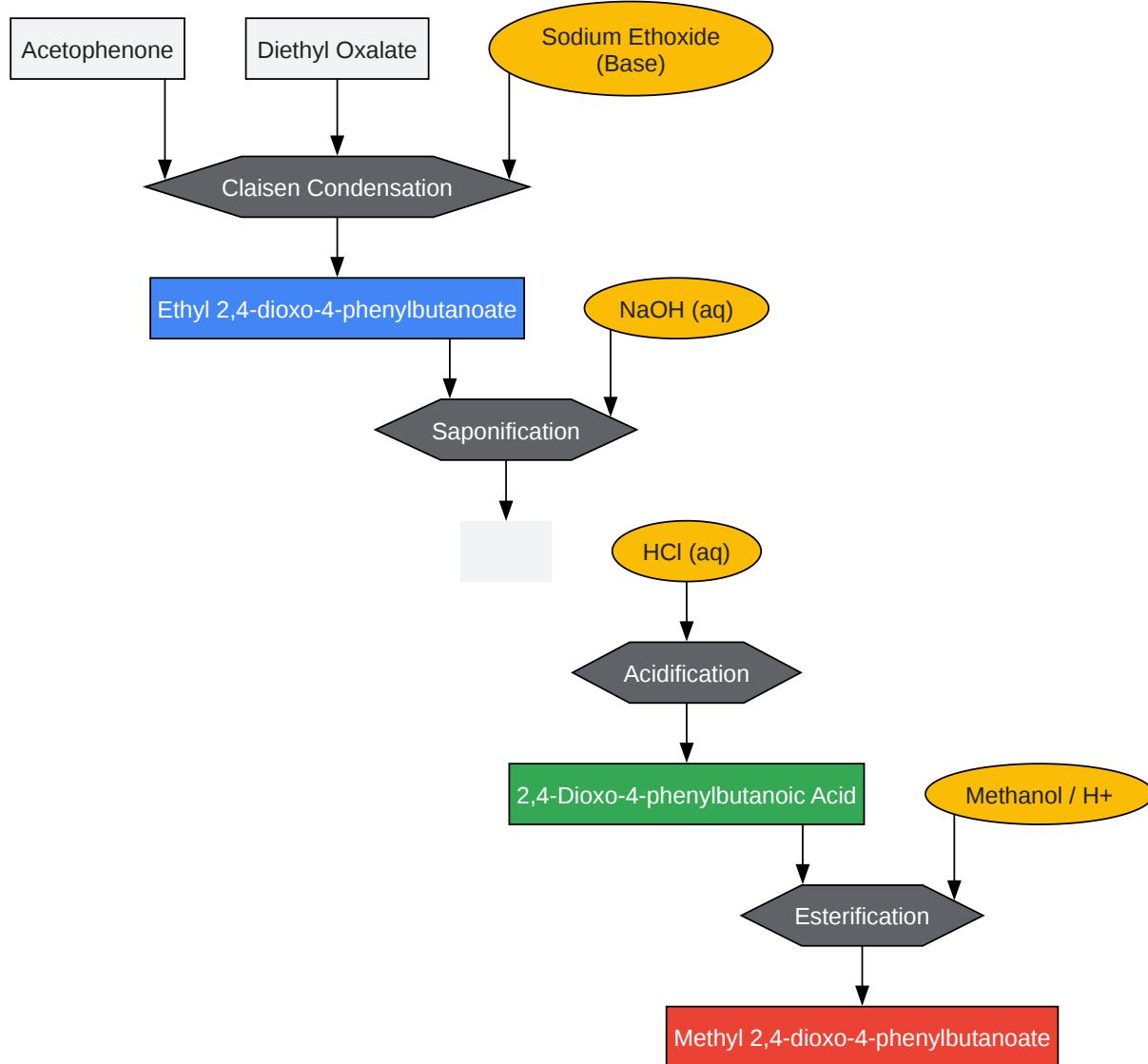
The primary route for synthesizing the core structure of this compound involves a Claisen condensation reaction. While the direct synthesis of the methyl ester is not explicitly detailed in the provided results, a well-established protocol for the analogous ethyl ester, ethyl 2,4-dioxo-4-phenylbutanoate, can be adapted. This involves the condensation of acetophenone with a

dialkyl oxalate, followed by hydrolysis to the carboxylic acid, which can then be esterified to the desired methyl ester.

Experimental Protocol: Claisen Condensation for the Phenylbutanoate Backbone

This two-step procedure outlines the synthesis of the parent acid, which is the immediate precursor to **Methyl 2,4-dioxo-4-phenylbutanoate**.

Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate[6]

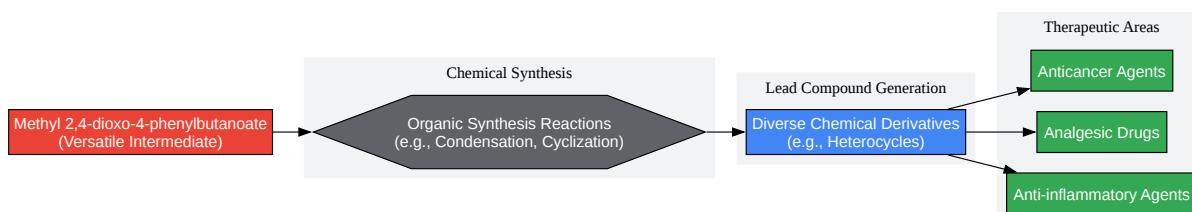

- Reaction Setup: A strong base, such as sodium ethoxide, is required. A stoichiometric amount is crucial as it deprotonates the resulting β -keto ester, driving the reaction equilibrium towards the product.[6]
- Condensation: Acetophenone is condensed with diethyl oxalate in the presence of the base. The mixture is typically stirred overnight at room temperature.[6] Following the overnight stirring, the reaction mixture is heated to 80°C for 30 minutes.[6]
- Workup: The mixture is cooled to room temperature and then acidified to a pH of 2 using dilute sulfuric acid.[6]
- Extraction: The product is extracted from the aqueous mixture using dichloromethane.[6]
- Purification: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from ethanol.[6]

Step 2: Hydrolysis to 2,4-Dioxo-4-phenylbutanoic Acid[6]

- Saponification: The ethyl ester is dissolved in ethanol, and an aqueous solution of sodium hydroxide (1.5 to 2.0 equivalents) is added.[6]
- Heating: The mixture is heated under reflux for 1-3 hours, with reaction completion monitored by Thin Layer Chromatography (TLC).[6]

- Solvent Removal & Acidification: After cooling, ethanol is removed under reduced pressure. The remaining solution is diluted with water, cooled in an ice bath, and slowly acidified with concentrated hydrochloric acid to a pH of approximately 1-2, causing the acid product to precipitate.[6]
- Isolation: The solid product is collected by vacuum filtration, washed with cold water, and dried.[6]

The resulting 2,4-Dioxo-4-phenylbutanoic acid can then be esterified to **Methyl 2,4-dioxo-4-phenylbutanoate** using standard methods, such as reaction with methanol in the presence of an acid catalyst.


[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **Methyl 2,4-dioxo-4-phenylbutanoate**.

Applications in Research and Drug Development

Methyl 2,4-dioxo-4-phenylbutanoate is a valuable building block in organic synthesis due to its diketone structure, which allows for a variety of chemical transformations.^[2] Its ability to participate in reactions like Michael additions and condensation reactions makes it a versatile precursor for synthesizing more complex molecules.^[2]

In the pharmaceutical industry, this compound serves as a key intermediate in the development of new therapeutic agents.^{[2][4]} It is particularly noted for its use in the synthesis of anti-inflammatory and analgesic drugs.^[2] The unique chemical framework of **Methyl 2,4-dioxo-4-phenylbutanoate** and its derivatives allows for the creation of bioactive heterocycles and other molecules with therapeutic potential.^[1] For instance, dichlorophenyl and methoxyphenyl analogs have shown potential in anticancer and anti-inflammatory applications, respectively.^[1] Its role extends to biochemical research, where it is used to study enzyme interactions and metabolic pathways.^[2]

[Click to download full resolution via product page](#)

Caption: Role of **Methyl 2,4-dioxo-4-phenylbutanoate** in drug discovery.

Conclusion

Methyl 2,4-dioxo-4-phenylbutanoate is a compound of significant interest to the scientific community, particularly those in organic synthesis and drug discovery. Its well-defined

properties and versatile reactivity make it an essential intermediate for producing a wide range of valuable molecules. This guide provides the core technical information required by researchers to effectively utilize this compound in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2,4-dioxo-4-phenylbutanoate | 20577-73-5 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. Methyl 2,4-dioxo-4-phenylbutanoate [myskinrecipes.com]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. ["Methyl 2,4-dioxo-4-phenylbutanoate" IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1296672#methyl-2-4-dioxo-4-phenylbutanoate-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com